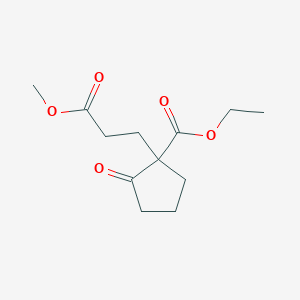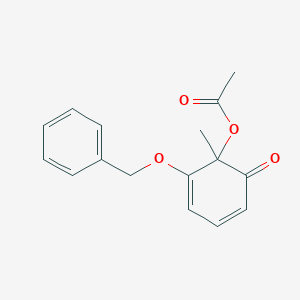![molecular formula C11H14Cl2N4 B14252766 1,1'-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole] CAS No. 180072-23-5](/img/structure/B14252766.png)
1,1'-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole] is a chemical compound characterized by its unique structure, which includes two pyrazole rings connected by a methylene bridge. The presence of chloromethyl groups on the pyrazole rings makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole] typically involves the reaction of 3-(chloromethyl)-5-methyl-1H-pyrazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two pyrazole rings. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the methylene bridge.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole] may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole] undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can result in the formation of the corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include various substituted pyrazoles, depending on the nucleophile used.
Oxidation: Products include pyrazole carboxylic acids or aldehydes.
Reduction: Products include pyrazole alcohols.
Scientific Research Applications
1,1’-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,1’-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole] involves its interaction with various molecular targets and pathways. The chloromethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, or other cellular components. This interaction can result in the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-Methylenebis[4-(chloromethyl)benzene]
- 1,1’-Methylenebis[3-(chloromethyl)-5-phenyl-1H-pyrazole]
- 1,1’-Methylenebis[3-(bromomethyl)-5-methyl-1H-pyrazole]
Uniqueness
1,1’-Methylenebis[3-(chloromethyl)-5-methyl-1H-pyrazole] is unique due to the presence of both chloromethyl and methyl groups on the pyrazole rings. This combination of functional groups provides a distinct reactivity profile, making it a versatile compound for various chemical transformations and applications.
Properties
CAS No. |
180072-23-5 |
|---|---|
Molecular Formula |
C11H14Cl2N4 |
Molecular Weight |
273.16 g/mol |
IUPAC Name |
3-(chloromethyl)-1-[[3-(chloromethyl)-5-methylpyrazol-1-yl]methyl]-5-methylpyrazole |
InChI |
InChI=1S/C11H14Cl2N4/c1-8-3-10(5-12)14-16(8)7-17-9(2)4-11(6-13)15-17/h3-4H,5-7H2,1-2H3 |
InChI Key |
MXNRGOWGENHAPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CN2C(=CC(=N2)CCl)C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


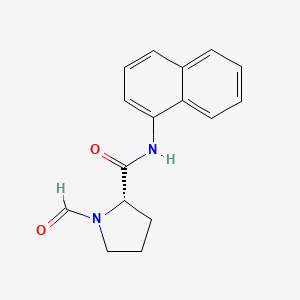
![2-[2-(Pyridin-2-yl)ethyl]-1H-benzimidazole](/img/structure/B14252690.png)
![3-{[(4-Methoxyphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B14252699.png)
![2-Oxazolidinone, 4-(phenylmethyl)-3-[4-(trifluoromethyl)phenyl]-, (4S)-](/img/structure/B14252712.png)


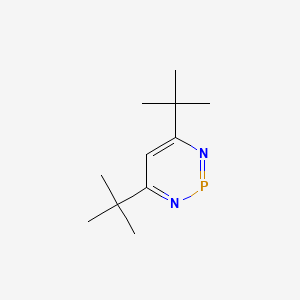
![N-[(1E)-2-Methoxyethylidene]benzamide](/img/structure/B14252731.png)

![Silane, trimethyl[(2-methyl-1H-inden-3-yl)oxy]-](/img/structure/B14252751.png)
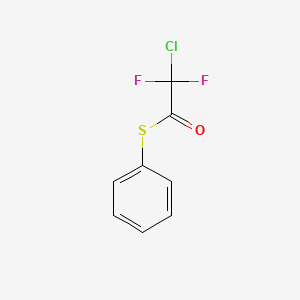
![Benzamide, N-[4-[3-[4-(methylthio)phenyl]-1-oxo-2-propenyl]phenyl]-](/img/structure/B14252781.png)
